

An In-depth Technical Guide to the Solubility of 2-Iodopyridine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Iodopyridine-4-carbonitrile*

Cat. No.: *B038671*

[Get Quote](#)

Introduction: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties governing this progression is solubility. Poor solubility can severely hamper drug absorption, lead to unpredictable bioavailability, and create significant hurdles in formulation development, ultimately causing the failure of otherwise potent compounds.[1][2][3]

This guide focuses on **2-Iodopyridine-4-carbonitrile**, a heterocyclic aromatic compound of increasing interest. Heterocyclic scaffolds, particularly substituted pyridines, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[4][5] **2-Iodopyridine-4-carbonitrile**, with its distinct arrangement of iodo, cyano, and pyridine functionalities, serves as a versatile building block for synthesizing complex molecular architectures, especially in the development of kinase inhibitors and other targeted therapies. [4] Understanding and quantifying its solubility is not merely an academic exercise; it is a prerequisite for its effective utilization in synthesis, purification, and biological screening workflows. This document provides a comprehensive analysis of the factors governing the solubility of **2-Iodopyridine-4-carbonitrile**, outlines authoritative protocols for its experimental determination, and offers field-proven insights for researchers in drug development.

Physicochemical Profile of 2-Iodopyridine-4-carbonitrile

While specific experimental solubility data for **2-Iodopyridine-4-carbonitrile** is not extensively documented in publicly available literature, we can infer its likely behavior by examining its structural features and the properties of analogous compounds. The key physicochemical parameters that dictate a molecule's solubility are summarized below.

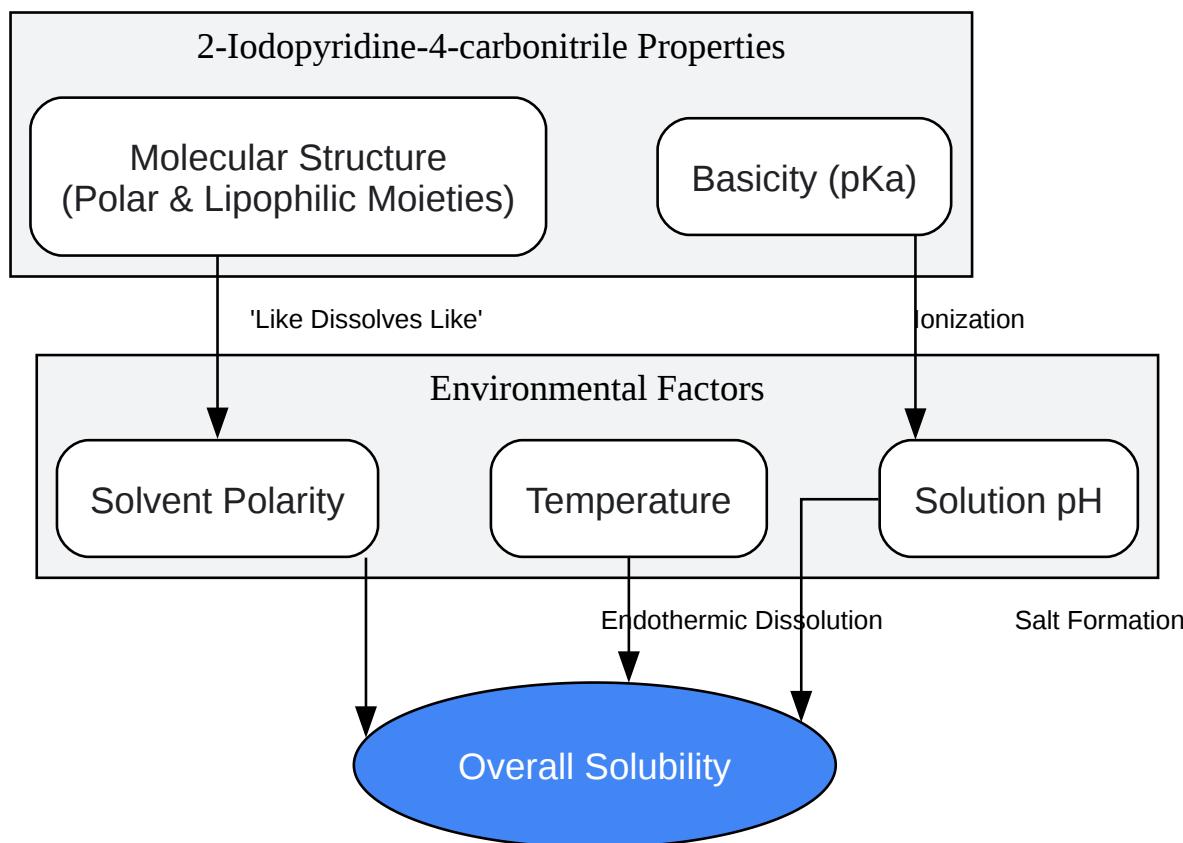
Property	Value / Description	Influence on Solubility
Molecular Formula	<chem>C6H3IN2</chem>	-
Molecular Weight	230.01 g/mol [6]	Higher molecular weight can sometimes negatively impact solubility.
Structure	Pyridine ring with an iodine atom at position 2 and a nitrile group at position 4.	The polar pyridine ring and cyano group suggest affinity for polar solvents. The large, non-polarizable iodine atom contributes to lipophilicity.
pKa	The pyridine nitrogen is weakly basic (pKa of the conjugate acid is estimated to be low, similar to related pyridines). [7]	The compound's aqueous solubility is expected to increase significantly in acidic conditions (pH < pKa) due to the formation of the soluble pyridinium salt.
LogP (XLogP3-AA)	1.6 (Computed) [6]	This positive value indicates a degree of lipophilicity, suggesting a balance between aqueous and organic solvent solubility.
Topological Polar Surface Area	36.7 Å ² (Computed) [6]	A moderate TPSA value, consistent with compounds that can cross biological membranes but may require formulation strategies to enhance aqueous solubility.

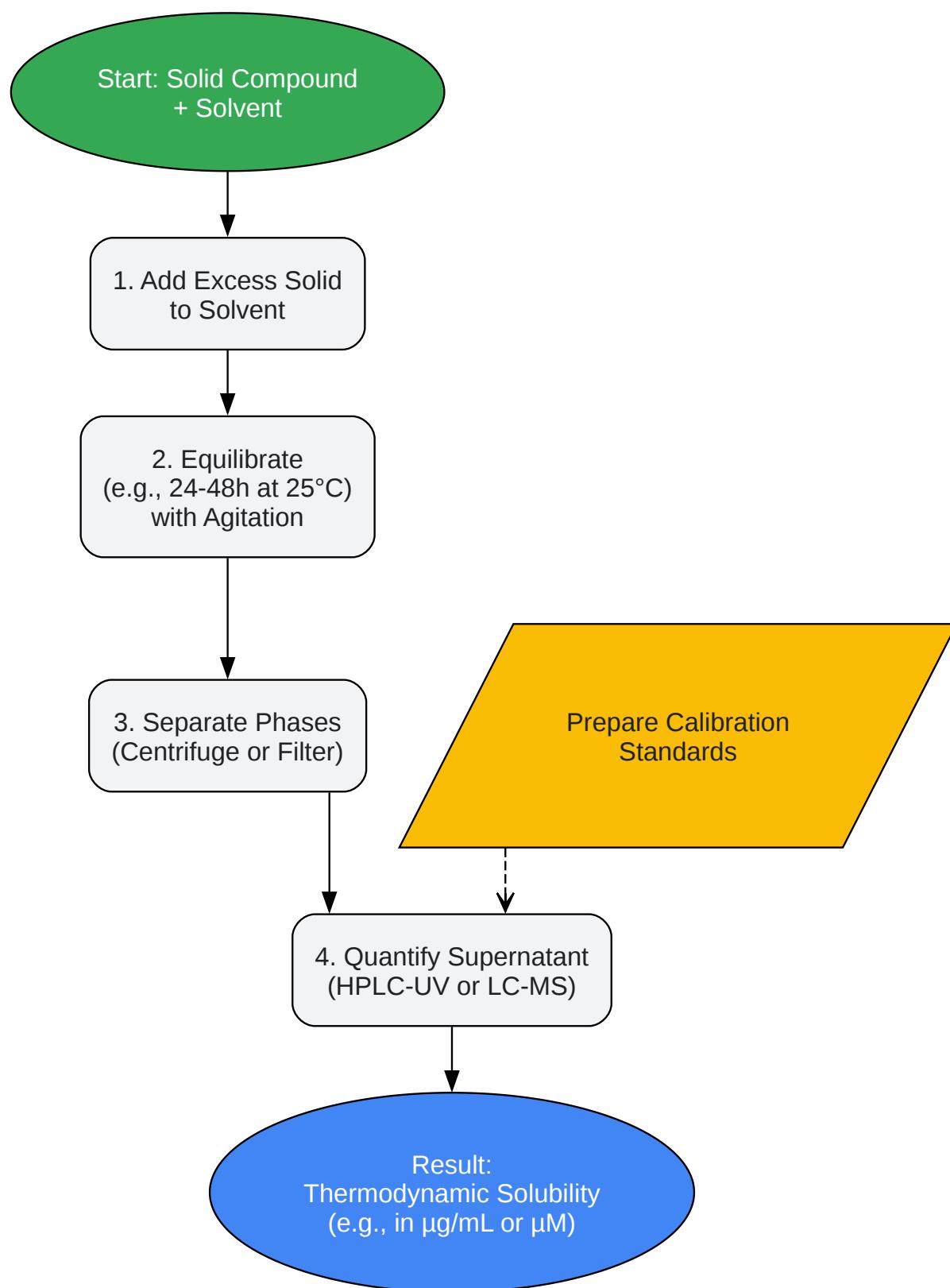
Solubility Data of Analogous Compounds

To provide a practical reference framework, the following table summarizes the reported solubility of structurally related pyridine derivatives. These data serve as valuable proxies for estimating the behavior of **2-Iodopyridine-4-carbonitrile**.

Compound	Solvent	Reported Solubility	Source
2-Iodopyridine	Water	Slightly soluble	[8]
4-Iodopyridine	Water	Slightly soluble	[5]
Pyridine-2-carbonitrile	Water, Alcohol, Ether, Benzene	Soluble	[9]
Pyridine	Water	Miscible	[10][11]

Interpretation: The presence of the iodine atom, as seen in 2- and 4-iodopyridine, tends to reduce aqueous solubility compared to the parent pyridine molecule.[5][8] Conversely, the nitrile group in Pyridine-2-carbonitrile appears to confer good solubility in a range of solvents, including water.[9] Therefore, **2-Iodopyridine-4-carbonitrile** is anticipated to exhibit limited or slight solubility in water, but likely possesses good solubility in common polar organic solvents such as DMSO, DMF, and alcohols.


Core Principles Governing Solubility


The solubility of a compound like **2-Iodopyridine-4-carbonitrile** is not a static value but is influenced by a dynamic interplay of several factors.[12][13]

- "Like Dissolves Like" Principle: This fundamental concept hinges on polarity. The pyridine ring and the nitrile group introduce polarity and hydrogen bond accepting capabilities, favoring interactions with polar solvents (e.g., water, ethanol). The iodinated aromatic ring is lipophilic, favoring interactions with non-polar organic solvents (e.g., toluene, hexane).[14] This dual nature suggests that solvents of intermediate polarity, such as acetone or ethyl acetate, may also be effective.
- Temperature: For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases as the temperature rises.[13][15] This principle is routinely exploited for recrystallization, a primary method for purifying compounds like **2-Iodopyridine-4-carbonitrile**.
- Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[12]

- pH of the Medium: The basic nitrogen atom in the pyridine ring is a critical determinant of aqueous solubility. In an acidic aqueous medium, the nitrogen atom will be protonated to form a pyridinium salt. This ionization dramatically increases the molecule's polarity and its affinity for water, thereby increasing its solubility.

The interplay of these factors can be visualized as a logical relationship.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempanda.com [chempanda.com]
- 6. 4-Iodo-2-cyanopyridine | C6H3IN2 | CID 23436846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Iodopyridine(5029-67-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]
- 9. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridine [chemeurope.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 2-Iodopyridine-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038671#2-iodopyridine-4-carbonitrile-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com